
4,4'-Isopropylidenebis(3-methyl-2-isoxazolin-5-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Isopropylidenebis(3-methyl-2-isoxazolin-5-one) is a chemical compound with the molecular formula C₁₁H₁₄N₂O₄ It is a derivative of isoxazolinone, a five-membered heterocyclic compound containing nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Isopropylidenebis(3-methyl-2-isoxazolin-5-one) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-isoxazolin-5-one with isopropylidene derivatives. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition reaction .
Industrial Production Methods
In industrial settings, the production of 4,4’-Isopropylidenebis(3-methyl-2-isoxazolin-5-one) may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Isopropylidenebis(3-methyl-2-isoxazolin-5-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
4,4’-Isopropylidenebis(3-methyl-2-isoxazolin-5-one) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4,4’-Isopropylidenebis(3-methyl-2-isoxazolin-5-one) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-isoxazolin-5-one: A precursor in the synthesis of 4,4’-Isopropylidenebis(3-methyl-2-isoxazolin-5-one).
Isoxazolin-5-one derivatives: Compounds with similar structural features and chemical properties.
Uniqueness
4,4’-Isopropylidenebis(3-methyl-2-isoxazolin-5-one) is unique due to its specific isopropylidene linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
21486-41-9 |
|---|---|
Formule moléculaire |
C11H14N2O4 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
3-methyl-4-[2-(3-methyl-5-oxo-4H-1,2-oxazol-4-yl)propan-2-yl]-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H14N2O4/c1-5-7(9(14)16-12-5)11(3,4)8-6(2)13-17-10(8)15/h7-8H,1-4H3 |
Clé InChI |
YFOREHVJTPMHTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=O)C1C(C)(C)C2C(=NOC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




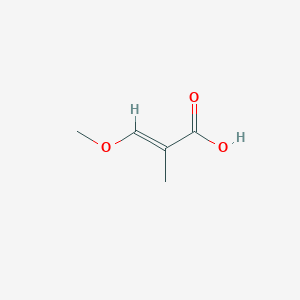

![N-Ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003498.png)
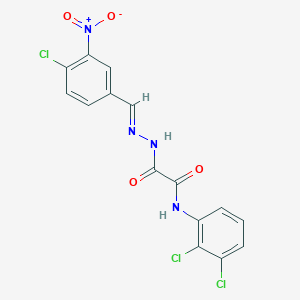
![2-butyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003521.png)
![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-4-methoxy-benzamide](/img/structure/B12003524.png)

![4-[(4-methylbenzyl)oxy]-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B12003538.png)
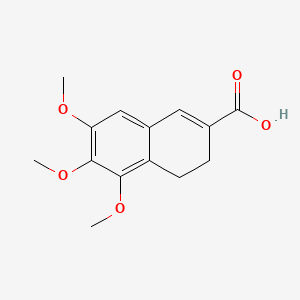
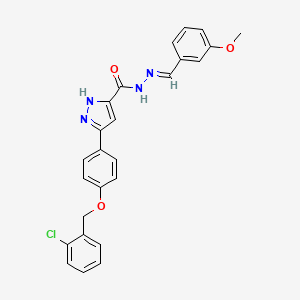
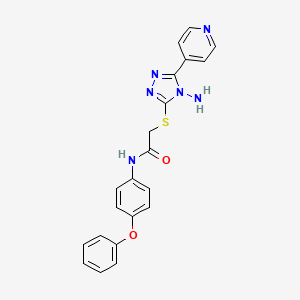
![[3-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12003575.png)
